Aminomalononitrile

Descripción

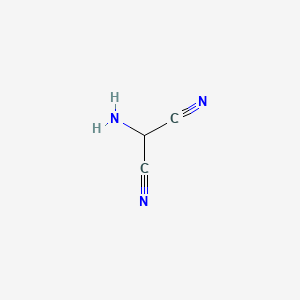

Structure

3D Structure

Propiedades

IUPAC Name |

2-aminopropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3/c4-1-3(6)2-5/h3H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDKXRIMUVUELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199760 | |

| Record name | Aminomalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5181-05-5 | |

| Record name | Aminomalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005181055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminomalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Aminomalononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomalononitrile (AMN), a formal trimer of hydrogen cyanide (HCN), is a molecule of significant interest in the fields of prebiotic chemistry and as a versatile precursor for the synthesis of various heterocyclic compounds, including purines and imidazoles.[1] This technical guide provides a comprehensive overview of the synthesis of this compound, with a primary focus on its formation from hydrogen cyanide. While the direct synthesis from hydrogen cyanide and ammonia is of profound theoretical importance, a standardized, reproducible laboratory protocol for this specific conversion is not well-documented in contemporary chemical literature. Most discussions revolve around its role as a transient intermediate in complex HCN polymerization reactions.[1][2] Consequently, this guide will also present a detailed and reliable experimental protocol for the synthesis of a stable salt of this compound from a readily available starting material, malononitrile. This document aims to furnish researchers with both the theoretical framework of this compound's origin from fundamental precursors and a practical, vetted methodology for its laboratory preparation.

Theoretical Synthesis from Hydrogen Cyanide

The formation of this compound from hydrogen cyanide is a cornerstone of theories on the prebiotic synthesis of the building blocks of life. It is hypothesized to form through a series of nucleophilic additions in an aqueous ammonia-cyanide environment.[3]

Proposed Reaction Pathway

The most commonly cited mechanism for the formation of this compound from hydrogen cyanide involves a base-catalyzed oligomerization. The reaction is thought to proceed through the formation of an iminoacetonitrile intermediate.[3]

The proposed steps are as follows:

-

Dimerization of HCN: Two molecules of hydrogen cyanide react in the presence of a base (such as ammonia or a cyanide ion) to form iminoacetonitrile.

-

Addition of HCN to Iminoacetonitrile: A third molecule of hydrogen cyanide adds to the iminoacetonitrile intermediate to yield this compound.[3]

Computational studies have explored the energetics of these pathways, suggesting that the dimerization of HCN may be the rate-determining step in the formation of more complex products.[3]

Significance in Prebiotic Chemistry

This compound is considered a key intermediate in the prebiotic synthesis of purines, such as adenine.[1] Its formation from a simple and ubiquitous precursor like hydrogen cyanide under plausible early Earth conditions makes it a focal point of origin-of-life research. The subsequent reactions of this compound can lead to the formation of aminoimidazole carbonitrile, a direct precursor to purine nucleobases.[1]

Practical Laboratory Synthesis of this compound p-Toluenesulfonate

Given the lack of a well-established protocol for the direct synthesis of this compound from hydrogen cyanide, this section details a reliable and widely used method for the preparation of its stable p-toluenesulfonate salt, starting from malononitrile. This procedure is adapted from a well-vetted source, Organic Syntheses.

Experimental Protocol

This synthesis is a two-step process involving the formation of oximinomalononitrile followed by its reduction to this compound, which is then isolated as its p-toluenesulfonate salt.

Step A: Oximinomalononitrile

-

In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and powder funnel, dissolve malononitrile (25 g, 0.38 mole) in a mixture of 20 ml of water and 100 ml of acetic acid.

-

Cool the solution to -10°C using a dry ice-acetone bath.

-

Add granulated sodium nitrite (50 g, 0.72 mole) in approximately 2-g portions over a 30-minute period, maintaining the temperature between 0°C and -10°C.

-

After the addition is complete, continue stirring for an additional 10 minutes.

-

Add 400 ml of ether and 400 ml of tetrahydrofuran in separate portions.

-

Allow the mixture to stand at -40°C overnight.

-

Filter the mixture rapidly and wash the solid with a mixture of 200 ml of tetrahydrofuran and 200 ml of ether.

-

Combine the filtrate and washings and concentrate by distillation to a volume of 250 ml using a water aspirator and a bath at 40°C. This solution of oximinomalononitrile is used directly in the next step.

Step B: this compound p-Toluenesulfonate

-

Prepare amalgamated aluminum by reacting 25 g (0.92 g-atom) of 20-mesh aluminum with 250 ml of a 1% aqueous solution of mercuric chloride for 2 minutes.

-

Decant the mercuric chloride solution and wash the aluminum with water (3 x 250 ml), methanol (2 x 250 ml), and ether (2 x 250 ml).

-

Transfer the amalgamated aluminum to a 2-liter round-bottomed flask fitted with a condenser, a stirrer, and an addition funnel, and immediately cover it with 300 ml of tetrahydrofuran.

-

Cool the mixture in a dry ice-acetone bath, and with stirring, add the oximinomalononitrile solution from Step A over a 15-minute period, maintaining the temperature between -15°C and -30°C.

-

Continue stirring for an additional 5 minutes, then remove the cooling bath and allow the mixture to warm to room temperature. Caution: An exothermic reaction may occur.

-

Once the exothermic reaction subsides, heat the mixture to reflux for 2 hours.

-

Cool the mixture to 0°C and add 25 ml of water.

-

Filter the mixture and wash the solid with 250 ml of tetrahydrofuran followed by 500 ml of ether.

-

Combine the original filtrate and washings and concentrate to about 250 ml using a water aspirator and a bath at 40°C.

-

To the resulting brown solution, slowly add with stirring a slurry of 60 g (0.32 mole) of p-toluenesulfonic acid monohydrate in 250 ml of ether.

-

Bring the total volume to 1 liter by adding ether and allow the mixture to stand at -20°C overnight.

-

Collect the precipitated this compound p-toluenesulfonate by filtration, wash with ether, and dry under vacuum.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Malononitrile | Organic Syntheses |

| Final Product | This compound p-toluenesulfonate | Organic Syntheses |

| Yield | 40-50% | Organic Syntheses |

| Melting Point | 175-176°C (dec.) | Organic Syntheses |

Reaction Pathways and Workflows

Theoretical Formation of this compound from HCN

References

The Pivotal Role of Aminomalononitrile in the Chemical Origins of Life: A Technical Guide

An in-depth exploration of aminomalononitrile (AMN) as a cornerstone molecule in prebiotic chemistry, detailing its synthesis, polymerization, and its crucial role as a precursor to the fundamental building blocks of life. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of abiogenesis and the development of novel therapeutics inspired by prebiotic pathways.

Introduction: The Significance of this compound in Prebiotic Chemistry

This compound (AMN), the formal trimer of hydrogen cyanide (HCN), is a molecule of profound interest in the field of prebiotic chemistry.[1] Its strategic position as an intermediate in the polymerization of HCN places it at the crossroads of pathways leading to a remarkable array of biologically significant molecules.[2] Emerging from the simple and abundant prebiotic feedstock molecule HCN, AMN serves as a versatile precursor to amino acids, the building blocks of proteins, and the purine and pyrimidine nucleobases that form the informational core of RNA and DNA.[1][3] This technical guide delves into the chemical properties and reactions of AMN that underscore its importance in models of the chemical origin of life.

Prebiotic Synthesis and Chemical Properties of this compound

AMN is a yellow oil that is highly reactive and prone to polymerization, often stabilized as its p-toluenesulfonate salt (AMNS) for experimental studies.[1] Its synthesis from HCN is a spontaneous process under conditions thought to be prevalent on the early Earth.[2] The molecule possesses a unique structure with two nitrile groups and an amino group, making it susceptible to a variety of nucleophilic and electrophilic attacks, which is key to its role as a versatile prebiotic precursor.

This compound as a Precursor to Biomolecules

The central role of AMN in the chemical origin of life stems from its ability to serve as a starting point for the synthesis of a wide range of essential biomolecules.

Synthesis of Amino Acids

AMN is a direct precursor to some of the simplest and most fundamental amino acids. Through reactions with electrophiles such as aldehydes and acrylonitrile under mild conditions of temperature and pH, AMN can form intermediates that, upon hydrolysis, yield a variety of amino acids.[4] This provides a plausible prebiotic route to proteinogenic amino acids, bypassing the need for complex biological enzymes.

Synthesis of Imidazoles and Purines

AMN is a key intermediate in the formation of imidazole derivatives, which are themselves precursors to purine nucleobases.[3] Through multicomponent reactions, for instance with trimethyl orthoacetate and α-amino acids under microwave irradiation, AMN can be converted to amino imidazole carbonitrile derivatives.[3] These imidazole intermediates can then be annulated with simple C1 donors like formic acid to form the purine ring structure.[3]

Quantitative Data on this compound Reactions

The following tables summarize key quantitative data from experimental studies on the reactions of this compound in prebiotic chemistry.

| Reactants | Product | Yield (%) | Conditions | Reference |

| This compound p-toluenesulfonate (AMNS), α-amino acids, trimethyl orthoacetate | Amino imidazole carbonitrile methyl ester derivatives | 25-60 | Microwave irradiation (250 W, 250 psi) for 2.0 min at 200 °C in THF with triethylamine. The yield is dependent on the specific α-amino acid used. | [3] |

| Amino imidazole carbonitrile methyl ester derivatives, formic acid | 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones | Quant. | Microwave irradiation (250 W, 250 psi) for 2.0 min at 200 °C. | [3] |

| This compound, aldehydes/acrylonitrile | Various amino acids (after hydrolysis) | N/A | Mild temperature and pH. Specific yields for individual amino acids under various prebiotic conditions are a subject of ongoing research. | [4] |

Table 1: Yields of Biomolecule Precursors from this compound

| Parameter | Value | Method | Reference |

| Activation Energy (Ea) for Polymerization | 147.9 ± 3.6 kJ/mol | Non-isothermal differential scanning calorimetry (DSC) measurements of this compound p-toluenesulfonate salt (AMNS). The polymerization follows an autocatalytic kinetic model. | [5] |

Table 2: Kinetic Data for this compound Polymerization

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

General Procedure for the Synthesis of 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitriles

This protocol is adapted from a multicomponent microwave-assisted reaction.[3]

-

Preparation of the AMN solution: Dissolve this compound p-toluenesulfonate salt (AMNS) (5.9 mmol) in tetrahydrofuran (THF) (30 mL). Add triethylamine (TEA) (7.1 mmol, 1.0 mL) and stir at room temperature for 30 minutes.

-

Microwave-assisted condensation: To the AMN solution, add trimethyl orthoacetate (TOA) (8.3 mmol) and irradiate with microwaves (250 W, 250 psi) for 2.0 minutes at 200 °C.

-

Addition of amino acids: Cool the solution to 25 °C and add the desired α-amino acid methyl ester derivative (7.1 mmol) and TEA (7.1 mmol, 1.0 mL).

-

Second microwave irradiation: Subject the mixture to the same microwave conditions as in step 2.

-

Workup and purification: The reaction mixture is then subjected to standard workup and purification procedures, typically involving solvent evaporation and chromatography, to isolate the desired amino imidazole carbonitrile derivatives.

General Procedure for the Annulation of Imidazoles to Purines

This protocol describes the ring-closing procedure to form purine derivatives from imidazole precursors.[3]

-

Reaction setup: Dissolve the purified amino imidazole carbonitrile derivative (3.8 mmol) in formic acid (3.0 mL).

-

Microwave irradiation: Irradiate the solution with microwaves (250 W, 250 psi) for 2.0 minutes at 200 °C.

-

Isolation: The resulting 8,9-disubstituted-6,9-dihydro-1H-purin-6-one derivatives are typically obtained in quantitative conversion and can be isolated after removal of the formic acid.

The Role of this compound in Protocell Formation

While the direct incorporation of AMN into protocellular structures is an area of active investigation, its role as a precursor to membrane-stabilizing molecules and catalytic polymers is a compelling hypothesis. The polymerization of AMN leads to HCN-derived polymers with diverse functional groups that could have interacted with and stabilized early lipid membranes.[6] Furthermore, the catalytic activity of these polymers could have provided a primitive metabolism within the confines of a protocell. The dynamic nature of fatty acid vesicles, which are considered a model for protocell membranes, could have been influenced by the presence of HCN-derived polymers, potentially affecting their stability and permeability.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and logical relationships involving this compound.

References

- 1. [PDF] Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: this compound | Semantic Scholar [semanticscholar.org]

- 2. RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems [mdpi.com]

- 3. This compound inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influen ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05240C [pubs.rsc.org]

- 4. Reactions of this compound with electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Films and Materials Derived from this compound [mdpi.com]

- 7. Dynamics of the vesicles composed of fatty acids and other amphiphile mixtures: unveiling the role of fatty acids as a model protocell membrane - PMC [pmc.ncbi.nlm.nih.gov]

Aminomalononitrile: A Comprehensive Technical Guide on its Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

Aminomalononitrile (AMN), a trimer of hydrogen cyanide, is a molecule of significant interest in the fields of prebiotic chemistry, organic synthesis, and drug discovery.[1] Its structural simplicity, coupled with its high reactivity, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds and amino acids. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, with a particular focus on its stable p-toluenesulfonate salt, which is the commercially available and commonly used form. The guide is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique chemistry of this compound.

Physical Properties

Due to its inherent instability and tendency to polymerize, free this compound is not typically isolated.[2] The data presented here pertains to its more stable p-toluenesulfonate salt.

Table 1: Physical Properties of this compound and its p-Toluenesulfonate Salt

| Property | Value | Source(s) |

| This compound (Free Base) | ||

| IUPAC Name | 2-aminopropanedinitrile | [3] |

| Molecular Formula | C₃H₃N₃ | [3][4] |

| Molecular Weight | 81.08 g/mol | [3][4] |

| Appearance | Yellow oil, evolves into a dark-brown tarry mass | [2] |

| This compound p-Toluenesulfonate | ||

| IUPAC Name | 2-aminopropanedinitrile; 4-methylbenzenesulfonic acid | [5][6] |

| CAS Number | 5098-14-6 | |

| Molecular Formula | C₁₀H₁₁N₃O₃S | [6][7] |

| Molecular Weight | 253.28 g/mol | |

| Melting Point | 169-171 °C (dec.), 172 °C (dec.) after recrystallization, 174 °C (dec.) | [7][8] |

| Solubility | Soluble in water, ethanol, and methanol.[9] Almost transparent in water.[10] 1.8 g/100 mL in boiling acetonitrile.[7][8] | |

| Appearance | Light tan to white or off-white crystalline solid/powder | [8][9] |

| Stability | Stable under normal storage conditions, but sensitive to strong acids and bases. Hygroscopic. | [9][10] |

Chemical Properties

This compound is a highly reactive molecule characterized by the presence of an amino group and two nitrile functionalities. Its chemistry is dominated by its nucleophilic character and its utility as a precursor for more complex molecules.

2.1. Acidity and Basicity

The amino group in this compound imparts basic properties to the molecule. A pKa of 10.6 has been reported for the deprotonation of this compound.[11]

2.2. Reactivity with Electrophiles: A Gateway to Amino Acids

This compound readily reacts with various electrophiles, such as aldehydes and α,β-unsaturated compounds, under mild conditions. These reactions are significant as they provide a prebiotic route to various amino acids.[12]

-

Reaction with Aldehydes: Condensation with aldehydes, followed by hydrolysis and decarboxylation, yields a variety of amino acids. For instance, reaction with acetaldehyde can lead to the formation of threonine.[11]

-

Reaction with Acrylonitrile: Michael addition of this compound to acrylonitrile, followed by hydrolysis, is a pathway to glutamic acid.[4][12]

2.3. Precursor to Heterocyclic Compounds

This compound is a key intermediate in the synthesis of a diverse range of nitrogen-containing heterocyclic compounds, including imidazoles and purines. This has significant implications for drug discovery, as these scaffolds are present in many biologically active molecules.

2.4. Polymerization

In the free base form, this compound is prone to spontaneous polymerization, forming a brown-black precipitate.[4] This polymerization can also be initiated by thermal stimulation of the p-toluenesulfonate salt.[4] Mechanistic studies suggest that the polymerization involves dehydrocyanation (loss of HCN) and deamination (loss of ammonia) processes.[4]

Spectral Data

The following table summarizes the key spectral data for this compound p-toluenesulfonate.

Table 2: Spectral Data for this compound p-Toluenesulfonate

| Spectrum | Key Features | Source(s) |

| ¹H NMR | Data available on ChemicalBook | [13] |

| ¹³C NMR | Data available on ChemicalBook | [13] |

| FT-IR | Characteristic peaks for NH₃⁺, SO₃⁻, and C-H stretching. Data available on ChemicalBook. | [13][14] |

| Mass Spectrometry | In-situ mass spectrometry of the thermal polymerization of the tosylate salt shows the evolution of HCN and NH₃. | [4] |

Note: Detailed spectra can be accessed through the provided source links.

Experimental Protocols

4.1. Synthesis of this compound p-Toluenesulfonate

A well-established and reliable method for the synthesis of this compound p-toluenesulfonate is available from Organic Syntheses. The procedure involves the nitrosation of malononitrile to form oximinomalononitrile, followed by its reduction with amalgamated aluminum, and subsequent isolation as the p-toluenesulfonate salt.[8]

-

Step 1: Preparation of Oximinomalononitrile: Malononitrile is dissolved in a mixture of water and acetic acid and cooled. Sodium nitrite is added portion-wise while maintaining a low temperature. The reaction mixture is stirred for several hours.[8]

-

Step 2: Reduction and Isolation: The oximinomalononitrile solution is added to a suspension of freshly prepared amalgamated aluminum in tetrahydrofuran. After the reaction is complete, the aluminum salts are filtered off. The filtrate is concentrated, and a solution of p-toluenesulfonic acid monohydrate in ether is added to precipitate the this compound p-toluenesulfonate. The product is collected by filtration and washed.[8]

Caption: Synthesis workflow for this compound p-toluenesulfonate.

4.2. General Procedure for the Reaction of this compound with Electrophiles

The following is a general protocol for the alkylation of this compound, exemplified by the reaction with benzyl bromide to form a precursor to phenylalanine.[11]

-

This compound p-toluenesulfonate is dissolved in a suitable solvent such as dry tetrahydrofuran (THF).

-

A base, typically triethylamine, is added to the solution to neutralize the p-toluenesulfonic acid and generate the free this compound in situ.

-

The electrophile (e.g., benzyl bromide) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for a specified period.

-

The reaction mixture is then worked up, typically by adding water and extracting with an organic solvent.

-

The product is purified by chromatography.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C3H3N3 | CID 151258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 5181-05-5 | Benchchem [benchchem.com]

- 5. L09001.06 [thermofisher.com]

- 6. This compound p-Toluenesulfonate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound P-TOLUENESULFONATE | 5098-14-6 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound P-Toluenesulfonate Supplier China | High Purity Manufacturer | CAS 16119-22-7 | Applications, Safety, Price & MSDS [nj-finechem.com]

- 10. Cas 5098-14-6,this compound P-TOLUENESULFONATE | lookchem [lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Reactions of this compound with electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound P-TOLUENESULFONATE(5098-14-6) IR Spectrum [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

Aminomalononitrile: A Technical Guide for Researchers

Abstract

Aminomalononitrile (AMN), a trimer of hydrogen cyanide, is a highly functionalized molecule of significant interest in prebiotic chemistry, organic synthesis, and drug discovery. Its role as a precursor to essential biomolecules like purines and imidazoles underscores its importance in studies related to the origin of life. For drug development professionals, AMN serves as a versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic activities, including antiviral properties. This document provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis protocols, and its application in the creation of bioactive derivatives.

Core Chemical and Physical Properties

This compound is the organic compound with the formula H₂NCH(CN)₂.[1] It is typically handled in its more stable p-toluenesulfonate salt form.[1] Key identifying and physical data are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-aminopropanedinitrile | [2] |

| CAS Number (free base) | 5181-05-5 | [1][2] |

| Molecular Formula | C₃H₃N₃ | [1][2] |

| Molecular Weight | 81.08 g/mol | [1][2] |

| SMILES | C(#N)C(C#N)N | [1][2] |

| InChI Key | GXDKXRIMUVUELI-UHFFFAOYSA-N | [2] |

| CAS Number (tosylate) | 5098-14-6 | [3][4] |

| Formula (tosylate) | NH₂CH(CN)₂ · CH₃C₆H₄SO₃H | [4] |

| Molecular Wt. (tosylate) | 253.28 g/mol | [3][4] |

| Melting Point (tosylate) | 174 °C (decomposes) | [4] |

Molecular Structure

This compound features a central carbon atom bonded to an amino group (-NH₂), a hydrogen atom, and two nitrile groups (-C≡N).

Figure 1. 2D structure of this compound. Source: PubChem CID 151258.

Experimental Protocols

The following protocols are detailed for the synthesis of this compound and its derivatives, crucial for research and development applications.

Synthesis of this compound p-Toluenesulfonate

This procedure provides a reliable method for synthesizing the stable tosylate salt of this compound via the reduction of oximinomalononitrile.[1][5]

Part A: Preparation of Oximinomalononitrile [5]

-

Dissolve malononitrile (25 g, 0.38 mole) in a mixture of 20 mL of water and 100 mL of acetic acid in a 1-L round-bottomed flask equipped with a stirrer and thermometer.

-

Cool the solution to -10°C using a dry ice-acetone bath.

-

Add granulated sodium nitrite (50 g, 0.72 mole) in small portions over 30 minutes, maintaining the temperature between 0°C and -10°C.

-

After the addition is complete, stir the mixture for an additional 10 minutes.

-

Add 500 mL of ether and continue stirring for 5 minutes.

-

Filter the mixture rapidly and wash the collected solid with a 1:1 mixture of tetrahydrofuran and ether (400 mL total).

-

Combine the filtrate and washings, and concentrate by distillation under a water aspirator at 40°C to a final volume of 250 mL. This solution of oximinomalononitrile is used directly in the next step.

Part B: Reduction to this compound p-Toluenesulfonate [5]

-

To the 250 mL oximinomalononitrile solution from Part A, add 250 mL of ether.

-

Prepare a slurry of p-toluenesulfonic acid monohydrate (60 g, 0.32 mole) in 250 mL of ether and add it slowly to the stirred solution.

-

Bring the total volume to 1 L by adding more ether.

-

The detailed procedure for the reduction step (e.g., using a reducing agent like aluminum amalgam as mentioned in other sources) would follow at this stage, leading to the formation of the this compound, which is then precipitated as its p-toluenesulfonate salt. The salt is collected by filtration.

Synthesis of 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles

This multicomponent, microwave-assisted reaction demonstrates the utility of this compound as a precursor for complex heterocyclic structures with potential biological activity.[6]

-

Initial Preparation : To a solution of this compound p-toluenesulfonate (1) (5.9 mmol) in THF (30 mL), add triethylamine (7.1 mmol). Stir the solution for 30 minutes at 25°C.

-

Microwave Synthesis : Add trimethyl orthoacetate (2) (8.3 mmol) and the desired α-amino acid methyl ester derivative (3a-f) (7.1 mmol) to the solution.

-

Irradiation : Subject the reaction mixture to microwave irradiation. Note: Specific power, temperature, and time parameters for the microwave irradiation are critical and should be optimized based on the specific amino acid used.

-

Work-up and Purification : After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the target amino imidazole carbonitrile derivatives (4a-f).[6]

Synthetic Pathways and Applications

This compound is a key intermediate in the synthesis of diverse heterocyclic compounds. Its reaction pathways are fundamental to both prebiotic chemistry models and modern synthetic strategies for creating novel pharmacophores.

Prebiotic Synthesis of Purines

In the context of prebiotic chemistry, AMN is considered a crucial intermediate derived from hydrogen cyanide (HCN).[7] It serves as a precursor to imidazole derivatives like 4-aminoimidazole-5-carbonitrile (AICN). These imidazoles can then undergo cyclization with simple C1 donors, such as formic acid or urea, to form various purine structures, which are the core components of DNA and RNA.[7]

Caption: Synthetic workflow from HCN to bioactive purine derivatives via AMN.

Application in Antiviral Drug Discovery

Recent research has leveraged this synthetic logic to create novel compounds with therapeutic potential. A multicomponent reaction involving this compound, α-amino acids, and orthoesters produces a library of amino imidazole carbonitrile derivatives.[6][8] These intermediates can be further reacted with reagents like formic acid to synthesize 8,9-disubstituted purine analogues.[9] Several of these synthesized purine and imidazole derivatives have demonstrated significant activity against the influenza A virus, highlighting the role of AMN as a valuable scaffold in modern drug discovery.[6][9]

Caption: Workflow for synthesis and evaluation of AMN-derived antiviral agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C3H3N3 | CID 151258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 对苯二磺酸氨基丙二酰丁氰 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 5181-05-5 | Benchchem [benchchem.com]

- 8. This compound inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape of Aminomalononitrile: A Computational Deep Dive

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled to illuminate the electronic structure of aminomalononitrile (H₂NCH(CN)₂), a molecule of significant interest in prebiotic chemistry and materials science. This in-depth resource is tailored for researchers, scientists, and drug development professionals, providing a thorough examination of the molecule's conformational stability, geometric parameters, and electronic properties through advanced computational methodologies.

This compound (AMN), a trimer of hydrogen cyanide, is considered a key precursor in the synthesis of nucleobases and amino acids in primordial environments.[1] Its unique electronic characteristics also make it a valuable component in the development of novel materials.[2] This guide synthesizes findings from high-level ab initio and density functional theory (DFT) studies to offer a detailed portrait of AMN's molecular architecture and reactivity.

Conformational Analysis and Stability

Computational studies have revealed the existence of two primary rotamers of this compound: a symmetric and an asymmetric conformation. High-level ab initio calculations indicate that the asymmetric conformation is the more stable of the two, with the symmetric form being 6.7 kJ/mol higher in energy.[1] This energy difference suggests that the asymmetric conformer is the predominant species under standard conditions and is the focus of most spectroscopic and computational analyses.[1] The stability of the asymmetric form is a critical factor in understanding its reactivity and interactions in various chemical systems.

Molecular Geometry

The geometric parameters of the more stable asymmetric conformer of this compound have been determined through geometry optimization calculations. These calculations provide precise bond lengths and angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Optimized Geometric Parameters of Asymmetric this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.465 |

| C2-N3 | 1.442 |

| C1-N1 | 1.159 |

| C2-C3 | 1.465 |

| C3-N2 | 1.159 |

| C2-H1 | 1.092 |

| N3-H2 | 1.013 |

| N3-H3 | 1.013 |

| **Bond Angles (°) ** | |

| N1-C1-C2 | 178.6 |

| C1-C2-C3 | 111.9 |

| C1-C2-N3 | 109.8 |

| C1-C2-H1 | 109.8 |

| N2-C3-C2 | 178.6 |

| C3-C2-N3 | 109.8 |

| C3-C2-H1 | 109.8 |

| H2-N3-H3 | 106.1 |

| C2-N3-H2 | 111.4 |

| C2-N3-H3 | 111.4 |

Note: The specific computational level for these parameters was not explicitly detailed in the readily available information, but they are derived from high-level ab initio calculations as referenced in the text.

Electronic Properties: A Deeper Look

The electronic characteristics of a molecule, including the distribution of electron density and the energies of its frontier molecular orbitals, are key determinants of its reactivity.

Mulliken Population Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.[3] For this compound, the presence of both electron-donating (amino) and electron-withdrawing (nitrile) groups is expected to influence these orbital energies significantly, making it susceptible to reactions with both electrophiles and nucleophiles.[4]

Vibrational Frequencies

Calculated harmonic vibrational frequencies are essential for interpreting experimental infrared (IR) and Raman spectra, allowing for the identification of specific vibrational modes associated with different functional groups within the molecule. While a comprehensive list of calculated frequencies for this compound is not provided in the primary search results, the supporting information of detailed computational studies, such as that by Kisiel et al. (2015), would contain this data.[1]

Experimental and Computational Protocols

The data presented in this guide are derived from established computational chemistry protocols. A typical workflow for these studies is outlined below.

Geometry Optimization

The initial step in most computational studies is to find the lowest energy structure of the molecule.[5] This is achieved through geometry optimization, an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is located.[5] Common methods include quasi-Newton algorithms that utilize energy gradients.[5]

Electronic Structure Calculations

Once an optimized geometry is obtained, various properties of the electronic structure can be calculated. These calculations are typically performed using either ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), or Density Functional Theory (DFT).[6] The choice of the theoretical method and the basis set is crucial for the accuracy of the results.[6]

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is often performed.[4] This involves calculating the second derivatives of the energy with respect to the atomic coordinates to determine the harmonic vibrational frequencies.[4] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Visualizing Computational Workflows

To better illustrate the processes involved in computational studies of molecular electronic structure, the following diagrams are provided.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reactions of this compound with electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vibrational spectroscopic and DFT calculation studies of 2-amino-7-bromo-5-oxo-[1]benzopyrano [2,3-b]pyridine-3 carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

theoretical models of aminomalononitrile formation

An In-depth Technical Guide on the Theoretical Models of Aminomalononitrile Formation

Introduction

This compound (AMN), the formal trimer of hydrogen cyanide (HCN) with the formula H₂NCH(CN)₂, is a molecule of profound interest in prebiotic chemistry, organic synthesis, and materials science.[1][2][3] Its significance stems from its role as a potential precursor to essential biomolecules, including amino acids and purine nucleobases, under conditions simulating the primitive Earth.[1][4] This technical guide provides a comprehensive overview of the core theoretical models describing the formation of AMN, its subsequent reactivity, and the experimental and computational evidence that underpins our current understanding. The content is tailored for researchers, scientists, and professionals in drug development who are interested in prebiotic synthesis and novel heterocyclic compounds.

Core Theoretical Models of this compound Formation

The formation of this compound is primarily discussed within two major frameworks: its spontaneous formation in prebiotic environments through the oligomerization of hydrogen cyanide and its directed synthesis in a laboratory setting.

The Prebiotic HCN Oligomerization Model

The most prominent theoretical model posits that AMN is an intermediate in the spontaneous polymerization of hydrogen cyanide in aqueous, often ammoniacal, solutions.[5] This pathway is considered a cornerstone of prebiotic chemistry, providing a plausible route to complex organic molecules from simple precursors believed to be present on early Earth.[6] The proposed reaction pathway suggests that HCN molecules oligomerize to form a dimer (iminoacetonitrile), which then reacts with another HCN molecule to yield the trimer, this compound.[6]

This model is central to understanding the abiotic synthesis of adenine, a key component of nucleic acids. The postulated pathway proceeds from HCN through AMN, then to 4-amino-5-cyanoimidazole, and ultimately to adenine.[5]

Laboratory Synthesis via Reduction

While AMN is highly reactive and tends to polymerize spontaneously, it can be synthesized and isolated in a stable salt form for experimental use.[2][5] A common and documented method involves the reduction of oximinomalononitrile. This reaction provides a controlled route to AMN, allowing for its study and use as a building block in further syntheses. The p-toluenesulfonate (tosylate) salt of AMN is particularly stable and frequently used.[2]

The reduction can be achieved using various reducing agents, such as sodium dithionite or aluminium amalgam.[2][5] The reaction with sodium dithionite is highly exothermic and typically requires cooling to manage the reaction rate.[5]

Key Reaction Pathways and Mechanisms Involving AMN

AMN is a versatile intermediate that participates in several critical reaction pathways, leading to the formation of more complex and biologically relevant molecules.

Formation of Amino Acids

AMN serves as a direct precursor to various amino acids through reactions with electrophiles, such as aldehydes and acrylonitrile, under mild temperature and pH conditions.[7][8] This process, analogous to the Strecker synthesis, involves the alkylation of AMN followed by hydrolysis and decarboxylation of the resulting intermediates.[8][9] This pathway can explain the formation of glycine, glutamic acid, threonine, and phenylalanine, among others.[7][9][10] A key feature of this model is that it accounts for the α-hydrogen present in all proteinogenic amino acids, which is introduced during the decarboxylation step.[9]

Formation of Imidazoles and Purines

AMN is a critical intermediate in the prebiotic synthesis of purines.[4] It is a direct precursor to important imidazole derivatives like 4-aminoimidazole-5-carbonitrile (AICN) and 4-aminoimidazole-5-carboxamide (AICA).[8] These imidazoles are, in turn, key building blocks for purine and pyrimidine nucleobases.[4][8] Modern synthetic methods inspired by this prebiotic chemistry utilize multicomponent, microwave-assisted reactions between AMN, α-amino acids, and a C-1 donor like formic acid to efficiently produce imidazole and purine derivatives.[4]

Thermal Polymerization

AMN can undergo thermally stimulated bulk polymerization.[1][3] Kinetic studies using differential scanning calorimetry (DSC) show that this polymerization is initiated at relatively low temperatures and follows an autocatalytic mechanism.[1][3] The process is complex and involves elimination reactions, including dehydrocyanation (loss of HCN) and deamination (loss of NH₃), leading to the formation of HCN-derived polymers.[1] Two potential routes for this polymerization have been proposed: a step-growth pathway involving nucleophilic addition between amine and nitrile groups, and a pathway initiated by the decomposition of AMN into an aminocyanocarbene intermediate.[1]

Computational and Kinetic Studies

Theoretical calculations provide deeper insight into the mechanisms and energetics of reactions involving AMN.

Ab Initio Studies on AMN Hydrolysis

Ab initio theoretical calculations have been employed to study the hydrolysis of AMN as a potential step in the prebiotic synthesis of glycine.[11][12] These studies evaluate the potential energy surfaces and activation barriers for different reaction pathways. The calculations indicate that the initial hydrolysis step is more likely to occur at one of the nitrile groups rather than the amino group, as the former has a significantly lower activation energy.[11][12] The subsequent steps involve the formation of a carboxylic acid, followed by decarboxylation to yield amino acetonitrile, a precursor to glycine.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3670007A - Aminomalonitrile and method of preparation thereof - Google Patents [patents.google.com]

- 6. Films and Materials Derived from this compound [mdpi.com]

- 7. Reactions of this compound with electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 5181-05-5 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]

A Historical Perspective on the Discovery of Aminomalononitrile: From Early Attempts to Prebiotic Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomalononitrile (AMN), a seemingly simple molecule with the formula C₃H₃N₃, holds a significant place in the history of organic chemistry and has emerged as a key player in the field of prebiotic chemistry. This technical guide provides a comprehensive historical perspective on the discovery of this compound, detailing the early synthetic attempts, the definitive synthesis that clarified previous errors, and its eventual recognition as a crucial intermediate in the abiotic origins of life. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the molecule's background, including detailed experimental protocols and quantitative data.

Early Investigations and the Challenge of Isolation

The first documented synthesis of a compound purported to be this compound is attributed to Grishkevich-Trokhimovskii in 1925, as reported in the Journal of the Russian Physical Chemical Society. However, details of this early work are sparse, and subsequent research has cast doubt on the successful isolation and characterization of the compound. Later work in the mid-20th century would reveal that pure this compound is an unstable oil that readily polymerizes, making its isolation and characterization a significant challenge for early chemists.

A key precursor in the synthesis of this compound is oximinomalononitrile. Its preparation was described by G. Ponzio in a 1931 publication in Gazzetta Chimica Italiana. This provided a viable starting material for subsequent attempts to synthesize this compound.

The Definitive Synthesis and Clarification of a Chemical Identity

It was not until 1968 that a reliable and reproducible synthesis of a stable salt of this compound was published in Organic Syntheses by J. P. Ferris, R. A. Sanchez, and R. W. Mancuso.[1] Their work was pivotal for two main reasons: it provided a detailed and verifiable experimental protocol, and it explicitly stated that "Previous reports of the synthesis of this compound are in error." This strongly suggests that earlier attempts, including that of Grishkevich-Trokhimovskii, had likely not yielded the correct compound or had failed to isolate it in a stable form.

The key to the successful synthesis by Ferris and his colleagues was the isolation of this compound as its stable p-toluenesulfonate (tosylate) salt. This allowed for the unambiguous characterization of the molecule and provided a stable form that could be stored and used in further reactions.

The Rise of Prebiotic Significance

The true significance of this compound began to emerge in the latter half of the 20th century with the burgeoning field of prebiotic chemistry. Researchers investigating the chemical origins of life identified hydrogen cyanide (HCN) as a plausible and abundant precursor molecule on the early Earth. It was discovered that under prebiotic conditions, HCN could polymerize to form a variety of more complex molecules, including the building blocks of life.

In this context, this compound was identified as a key intermediate in the pathway from hydrogen cyanide to purines, such as adenine, a fundamental component of DNA and RNA.[2] This discovery positioned this compound as a crucial link between simple abiotic molecules and the complex organic compounds necessary for life.

Quantitative Data Summary

The following tables summarize the quantitative data from the key historical syntheses of this compound and its precursor.

| Precursor Synthesis: Oximinomalononitrile (Ponzio, 1931) | |

| Reactants | Malononitrile, Sodium Nitrite, Acetic Acid, Water |

| Reported Yield | Not explicitly stated in available abstracts. |

| Melting Point | Not explicitly stated in available abstracts. |

| Definitive Synthesis: this compound p-Toluenesulfonate (Ferris, Sanchez, Mancuso, 1968) | |

| Reactants | Oximinomalononitrile, Aluminum foil (amalgamated with mercuric chloride), Tetrahydrofuran, p-Toluenesulfonic acid monohydrate |

| Reported Yield | 78-82%[1] |

| Melting Point | 169–171 °C (decomposed)[1] |

Experimental Protocols

Synthesis of Oximinomalononitrile (Adapted from Ponzio, 1931 and Ferris et al., 1968)

This procedure describes the preparation of the key precursor to this compound.

-

In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and powder funnel, dissolve 25 g (0.38 mole) of malononitrile in a mixture of 20 ml of water and 100 ml of acetic acid.[1]

-

Cool the solution to -10°C using a dry ice-acetone bath.

-

Over a 30-minute period, add 50 g (0.72 mole) of granulated sodium nitrite in approximately 2-g portions, while maintaining the temperature between 0° and -10°C.[1]

-

After the addition is complete, maintain the temperature below 5°C with an ice bath and continue stirring for 4 hours.[1]

-

The resulting solution of oximinomalononitrile is used directly in the next step without isolation.

Synthesis of this compound p-Toluenesulfonate (Ferris, Sanchez, Mancuso, 1968)

This is the definitive procedure that yielded a stable, characterizable form of this compound.

-

Prepare amalgamated aluminum by reacting 13.5 g (0.50 mole) of aluminum foil with a solution of 13.5 g of mercuric chloride in 500 ml of water for 2 minutes. Decant the water and wash the aluminum with two 500-ml portions of water, two 250-ml portions of 95% ethanol, and two 250-ml portions of ether.

-

To the solution of oximinomalononitrile from the previous step, add the amalgamated aluminum.

-

Stir the mixture vigorously. An exothermic reaction should begin within 15-30 minutes, and the temperature is maintained at 30-40°C with an ice bath.

-

After the initial exothermic reaction subsides (about 1.5-2 hours), continue stirring for an additional 2 hours.

-

Filter the reaction mixture by suction and wash the solid aluminum salts with 250 ml of tetrahydrofuran followed by 500 ml of ether.[1]

-

Combine the filtrate and washings and concentrate to a volume of about 250 ml using a water aspirator and a bath at 40°C.

-

Slowly add a stirred slurry of 60 g (0.32 mole) of p-toluenesulfonic acid monohydrate in 250 ml of ether to the resulting brown solution.

-

Bring the total volume to 1 liter with ether, cool the mixture to 0°C, and collect the crystalline solid by vacuum filtration.

-

Wash the product successively with 200 ml of ether, 200 ml of cold (0°C) acetonitrile, and 200 ml of ether.

-

Dry the product at 25°C (1 mm) to yield 75–79 g (78–82%) of light tan crystals of this compound p-toluenesulfonate with a melting point of 169–171°C (decomposed).[1]

Visualizations

References

Methodological & Application

Synthesis of Aminomalononitrile p-Toluenesulfonate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomalononitrile p-toluenesulfonate is a crucial intermediate in the synthesis of a variety of heterocyclic compounds, including imidazoles, purines, and other related structures that are of significant interest in medicinal chemistry and drug development.[1][2] This stable, crystalline salt of the otherwise unstable this compound provides a convenient and safe way to handle and store this versatile synthetic building block.[3] This document provides a detailed protocol for the synthesis of this compound p-toluenesulfonate, adapted from established literature procedures.[1] It includes a comprehensive list of materials and reagents, a step-by-step experimental procedure, and key quantitative data presented in a clear, tabular format. Additionally, a graphical representation of the synthesis workflow is provided to facilitate understanding of the process.

Introduction

This compound is a highly reactive molecule that serves as a valuable precursor in organic synthesis. However, its inherent instability makes it difficult to isolate and store in its free form. The formation of the p-toluenesulfonate salt stabilizes the this compound, allowing for its practical use in multi-step syntheses.[3] The protocol described herein follows a well-established two-step procedure: the nitrosation of malononitrile to form oximinomalononitrile, followed by the reduction of the oxime and subsequent salt formation with p-toluenesulfonic acid.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound p-toluenesulfonate.

Table 1: Reagent Quantities for Oximinomalononitrile Synthesis

| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles |

| Malononitrile | 66.06 | 25 | 0.38 |

| Sodium Nitrite | 69.00 | 50 | 0.72 |

| Acetic Acid | 60.05 | 100 mL | - |

| Water | 18.02 | 20 mL | - |

| Tetrahydrofuran | 72.11 | 400 mL | - |

| Ether | 74.12 | 400 mL | - |

Table 2: Reagent Quantities for this compound p-Toluenesulfonate Synthesis

| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles |

| Aluminum foil | 26.98 | 15 | 0.56 |

| Mercuric Chloride | 271.52 | 1.5 | 0.0055 |

| p-Toluenesulfonic acid monohydrate | 190.22 | 60 | 0.32 |

| Tetrahydrofuran | 72.11 | 300 mL (initial) + 250 mL (wash) | - |

| Ether | 74.12 | 200 mL (addition) + 500 mL (wash) + 250 mL (slurry) + to 1 L | - |

Table 3: Product Specifications

| Parameter | Value |

| Yield | 78-82% (75-79 g)[1] |

| Melting Point | 169–171 °C (dec.)[1] |

| Recrystallized Melting Point | 172 °C (dec.)[1] |

| Appearance | Light tan crystals (crude), Almost colorless crystals (recrystallized)[1] |

Experimental Protocol

This protocol is divided into two main parts: the synthesis of the intermediate, oximinomalononitrile, and the subsequent reduction and salt formation to yield the final product.

Part A: Synthesis of Oximinomalononitrile

-

In a 1-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and powder funnel, dissolve 25 g (0.38 mole) of malononitrile in a mixture of 20 mL of water and 100 mL of acetic acid.[1]

-

Cool the solution to -10 °C using a dry ice-acetone bath.[1]

-

While maintaining the temperature between 0 °C and -10 °C, add 50 g (0.72 mole) of granulated sodium nitrite in small portions over a 30-minute period.[1]

-

After the addition is complete, replace the dry ice-acetone bath with a wet ice bath to maintain the temperature below 5 °C and continue stirring for 4 hours.[1]

-

Add 400 mL of tetrahydrofuran and 400 mL of ether to the reaction mixture and store it at -40 °C overnight.[1]

-

Filter the cold mixture rapidly and wash the collected solid with a mixture of 200 mL of tetrahydrofuran and 200 mL of ether.[1]

-

Combine the filtrate and washings and concentrate the solution to a volume of approximately 250 mL by distillation under reduced pressure (water aspirator) with a bath temperature of 40 °C. This solution of oximinomalononitrile is used directly in the next step.[1]

Part B: Synthesis of this compound p-Toluenesulfonate

-

Prepare amalgamated aluminum by cutting 15 g (0.56 mole) of household aluminum foil into small pieces and immersing them in a 5% aqueous solution of mercuric chloride for 30 seconds.[1]

-

Decant the mercuric chloride solution and wash the amalgamated aluminum sequentially with two portions of water, one portion of ethanol, and two portions of tetrahydrofuran.[1]

-

Transfer the amalgamated aluminum to a 2-liter round-bottomed flask equipped with a condenser, a mechanical stirrer, and an addition funnel. Immediately cover the aluminum with 300 mL of tetrahydrofuran.[1]

-

Cool the mixture in a dry ice-acetone bath. With stirring, add the solution of oximinomalononitrile from Part A over a 15-minute period, maintaining the temperature between -15 °C and -30 °C.[1]

-

Continue stirring for an additional 5 minutes after the addition is complete.[1]

-

Remove the cooling bath and allow the mixture to warm to room temperature. The reaction can be exothermic, so cooling may be necessary to control it.[1]

-

Once the initial exothermic reaction subsides, heat the mixture to reflux for 45 minutes, or until most of the aluminum is consumed.[1]

-

Cool the reaction mixture to room temperature and add 200 mL of ether with stirring.[1]

-

Remove the aluminum salts by vacuum filtration through a Celite filter aid. Wash the solid residue with 250 mL of tetrahydrofuran followed by 500 mL of ether.[1]

-

Combine the original filtrate and the washings and concentrate the solution to about 250 mL using a water aspirator and a 40 °C water bath.[1]

-

To the resulting brown solution, slowly add a stirred slurry of 60 g (0.32 mole) of p-toluenesulfonic acid monohydrate in 250 mL of ether.[1]

-

Bring the total volume of the mixture to 1 liter with the addition of more ether and cool to 0 °C.[1]

-

Collect the crystalline product by vacuum filtration.[1]

-

Wash the product successively with 200 mL of ether, 200 mL of cold (0 °C) acetonitrile, and another 200 mL of ether.[1]

-

Dry the product at 25 °C under vacuum (1 mm) to yield 75–79 g (78–82%) of light tan crystals of this compound p-toluenesulfonate.[1]

Purification (Optional)

An almost colorless product can be obtained by recrystallization from boiling acetonitrile (approximately 1.8 g of product per 100 mL of acetonitrile), with the use of activated carbon. The recovery from recrystallization is about 80%.[1][4][5]

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound p-toluenesulfonate.

Caption: Synthesis workflow for this compound p-toluenesulfonate.

Applications in Research and Development

This compound p-toluenesulfonate is a key starting material for the synthesis of various heterocyclic compounds. It is particularly useful for constructing imidazole rings, which are core structures in many biologically active molecules, including purines.[1] Its applications extend to the development of potential therapeutic agents, such as IκB Kinase-β inhibitors and compounds with antiviral activity.[5][6] The stability and ease of handling of the p-toluenesulfonate salt make it an invaluable tool for medicinal chemists and researchers in drug discovery.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3670007A - Aminomalonitrile and method of preparation thereof - Google Patents [patents.google.com]

- 4. Cas 5098-14-6,this compound P-TOLUENESULFONATE | lookchem [lookchem.com]

- 5. This compound P-TOLUENESULFONATE | 5098-14-6 [chemicalbook.com]

- 6. This compound p-toluenesulfonate | 5098-14-6 | FA46635 [biosynth.com]

Application Notes and Protocols for Microwave-Assisted Synthesis of Heterocycles Using Aminomalononitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the microwave-assisted synthesis of various heterocyclic compounds using aminomalononitrile as a key precursor. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity profiles.[1][2] This technology is particularly well-suited for the rapid and efficient construction of diverse heterocyclic scaffolds, which are of great interest in medicinal chemistry and drug discovery.

Introduction to Microwave-Assisted Heterocyclic Synthesis

Microwave irradiation accelerates chemical reactions by directly heating the solvent and reactants through dielectric loss.[3] This rapid and uniform heating often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[4][5] In the synthesis of nitrogen-containing heterocycles, microwave assistance has been shown to be a powerful tool for promoting cyclization and multicomponent reactions.[3]

This compound, a versatile C3N2 building block, is an excellent starting material for the synthesis of a variety of heterocyclic systems due to its multiple reactive sites. Its use in multicomponent reactions under microwave irradiation allows for the rapid generation of molecular diversity, a key aspect of modern drug discovery.

Synthesis of Imidazole and Purine Derivatives

A highly efficient microwave-assisted, multicomponent reaction has been developed for the synthesis of amino imidazole carbonitrile derivatives from this compound p-toluenesulfonate salt (AMNS). These imidazole derivatives can be further elaborated into purine ring systems.

Experimental Protocol: Microwave-Assisted Synthesis of Amino Imidazole Carbonitrile Derivatives

This protocol is adapted from a published procedure for the synthesis of amino imidazole carbonitrile derivatives decorated with α-amino acid side-chains.

Materials:

-

This compound p-toluenesulfonate salt (AMNS)

-

Trimethyl orthoacetate (TOA)

-

α-Amino acid methyl esters (e.g., glycine methyl ester, alanine methyl ester)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Microwave reactor vials

-

Stir bar

Procedure:

-

In a microwave reactor vial equipped with a stir bar, dissolve this compound p-toluenesulfonate (AMNS) (5.9 mmol) in anhydrous THF (30 mL).

-

Add triethylamine (TEA) (7.1 mmol, 1.0 mL) and stir the mixture at room temperature for 30 minutes.

-

Add trimethyl orthoacetate (TOA) (8.3 mmol) to the mixture.

-

Seal the vial and place it in the microwave reactor. Irradiate the mixture at 200 °C (250 W, 250 psi) for 2 minutes.

-

Cool the reaction vessel to 25 °C.

-

Add additional triethylamine (TEA) (7.1 mmol, 1.0 mL) and the desired α-amino acid methyl ester (7.1 mmol) to the crude reaction mixture.

-

Seal the vial and irradiate again under the same microwave conditions (200 °C, 250 W, 250 psi) for 2 minutes.

-

After cooling, the reaction mixture can be concentrated under reduced pressure and the crude product purified by column chromatography on silica gel.

Experimental Protocol: Microwave-Assisted Annulation of Imidazoles to Purines

Materials:

-

Amino imidazole carbonitrile derivative (from the previous step)

-

Formic acid

-

Microwave reactor vials

-

Stir bar

Procedure:

-

In a microwave reactor vial, dissolve the amino imidazole carbonitrile derivative (3.8 mmol) in formic acid (3.0 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 200 °C (250 W, 250 psi) for 2 minutes.

-

After cooling, the reaction mixture is carefully neutralized with a suitable base (e.g., 1 N NaOH) and the product can be extracted with an organic solvent.

-

The organic layer is then dried and concentrated to yield the purine derivative, which can be further purified if necessary.

Quantitative Data Summary

| Heterocycle Class | Product | Method | Time | Yield (%) | Reference |

| Imidazole | Amino imidazole carbonitrile derivatives | Microwave | 2 min (x2) | 25 - 60 | |

| Purine | 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones | Microwave | 2 min | Quantitative |

Reaction Pathway for Imidazole and Purine Synthesis

Caption: Microwave-assisted multicomponent synthesis of imidazoles and subsequent annulation to purines.

Proposed Microwave-Assisted Synthesis of Other Heterocycles from this compound

While specific literature on the direct microwave-assisted synthesis of pyrimidines, pyridines, and pyrazines from this compound is limited, plausible reaction pathways can be proposed based on the known reactivity of this compound and established microwave-assisted protocols for analogous compounds.

Proposed Synthesis of Substituted Pyrimidines

This compound can potentially be used in reactions analogous to those with malononitrile for the synthesis of pyrimidine derivatives. A proposed pathway involves the condensation of this compound with a 1,3-dielectrophile, such as a β-dicarbonyl compound, in the presence of a base under microwave irradiation.

Materials:

-

This compound p-toluenesulfonate (AMNS)

-

1,3-Dicarbonyl compound (e.g., acetylacetone)

-

Base (e.g., piperidine, sodium ethoxide)

-

Solvent (e.g., ethanol)

-

Microwave reactor vials

-

Stir bar

Procedure:

-

In a microwave reactor vial, combine AMNS (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and a catalytic amount of base in a suitable solvent like ethanol.

-

Seal the vial and irradiate in a microwave reactor at a temperature between 100-150 °C for 5-15 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture, and purify the product by recrystallization or column chromatography.

Proposed Synthesis of Substituted Pyridines

Substituted pyridines could potentially be synthesized from this compound via a Thorpe-Ziegler type reaction of a suitable precursor or through a multicomponent reaction. A proposed approach involves the reaction of this compound with an α,β-unsaturated carbonyl compound.

Materials:

-

This compound p-toluenesulfonate (AMNS)

-

α,β-Unsaturated carbonyl compound (e.g., chalcone)

-

Base (e.g., sodium ethoxide)

-

Solvent (e.g., ethanol or DMF)

-

Microwave reactor vials

-

Stir bar

Procedure:

-

In a microwave reactor vial, dissolve AMNS (1 mmol) and the α,β-unsaturated carbonyl compound (1 mmol) in a suitable solvent.

-

Add a base and seal the vial.

-

Irradiate in a microwave reactor at a temperature between 120-180 °C for 10-30 minutes.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and perform an appropriate work-up, followed by purification.

Proposed Synthesis of Substituted Pyrazines

The synthesis of substituted pyrazines could be envisioned through the dimerization of this compound followed by oxidation, or by condensation with a 1,2-dicarbonyl compound. The latter is a more common route for pyrazine synthesis.

Materials:

-

This compound p-toluenesulfonate (AMNS)

-

1,2-Dicarbonyl compound (e.g., biacetyl, benzil)

-

Solvent (e.g., ethanol, acetic acid)

-

Microwave reactor vials

-

Stir bar

Procedure:

-

In a microwave reactor vial, combine AMNS (2 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a suitable solvent.

-

Seal the vial and irradiate in a microwave reactor at a temperature between 100-160 °C for 5-20 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and purify the product by standard methods.

Comparative Data for Analogous Syntheses (Microwave vs. Conventional)

The following table summarizes comparative data for the synthesis of related heterocyclic systems, highlighting the general advantages of microwave irradiation.

| Heterocycle Class | Reactants | Method | Time | Yield (%) | Reference |

| Pyrimidine | Chalcone, Urea/Thiourea | Conventional | 6 - 15 h | 55 - 65 | [3] |

| Pyrimidine | Chalcone, Urea/Thiourea | Microwave | 10 - 15 min | 70 - 85 | [3] |

| Pyridine (Bohlmann-Rahtz) | Enamine, Alkynone | Conventional | Several hours | Moderate | [6] |

| Pyridine (Bohlmann-Rahtz) | Enamine, Alkynone | Microwave | 5 - 20 min | 74 - 86 | [6] |

| Pyrazine (from Diaminomaleonitrile) | Diaminomaleonitrile, 1,2-dicarbonyl | Conventional | 24 h | 40-60 | |

| Pyrazine (from Diaminomaleonitrile) | Diaminomaleonitrile, 1,2-dicarbonyl | Microwave | 10-20 min | 60-85 |

General Workflow for Microwave-Assisted Heterocycle Synthesis

Caption: General experimental workflow for microwave-assisted synthesis of heterocycles.

Conclusion

Microwave-assisted synthesis is a powerful and efficient technology for the rapid construction of heterocyclic compounds from this compound. The provided protocols for imidazole and purine synthesis demonstrate the significant advantages of this method. While direct protocols for other heterocycles like pyrimidines, pyridines, and pyrazines from this compound are less documented, the proposed synthetic pathways, based on analogous reactions, offer a solid starting point for further research and development in this area. The dramatic reduction in reaction times and often improved yields make MAOS an indispensable tool for medicinal chemists and drug development professionals seeking to accelerate the discovery of novel bioactive molecules.

References

- 1. 5,6-Dimethylpyrazine-2,3-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. indianchemicalsociety.com [indianchemicalsociety.com]

- 3. Microwave Assisted Reactions of Azaheterocycles Formedicinal Chemistry Applications [mdpi.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]

Application Notes & Protocols: Aminomalononitrile as a Precursor for Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various amino acids using aminomalononitrile (AMN) as a key precursor. AMN, a trimer of hydrogen cyanide, serves as a versatile building block for the creation of a diverse range of amino acids, including non-proteinogenic ones, which are of significant interest in drug development and peptide chemistry.

Introduction

This compound is a highly reactive intermediate that can be utilized in two primary strategies for amino acid synthesis. The first is the well-established Strecker synthesis, where an aldehyde or ketone reacts with ammonia and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[1][2][3] While not always explicitly isolated, this compound or its derivatives are key intermediates in this process.

The second, more direct approach involves the alkylation or arylation of this compound at the α-carbon, followed by hydrolysis and decarboxylation to yield the desired amino acid.[4][5] This method allows for the introduction of a wide variety of side chains, making it a powerful tool for generating novel amino acid analogs. This document will focus on the practical application of this second strategy, providing detailed protocols for the synthesis of several amino acids.

Key Advantages of Using this compound

-

Versatility: A wide range of electrophiles can be reacted with this compound to produce a diverse array of amino acids.

-

Prebiotic Significance: this compound is considered a key molecule in prebiotic chemistry, suggesting its robustness and relevance in the formation of life's building blocks.[6][7]

-

Access to Novel Amino Acids: This methodology is particularly useful for synthesizing α,α-disubstituted and other non-proteinogenic amino acids that are difficult to access through other routes.

General Reaction Scheme

The overall synthetic strategy involves a two-step process: the reaction of this compound with an electrophile to introduce the desired side chain, followed by hydrolysis of the nitrile groups and subsequent decarboxylation to yield the final amino acid.

Caption: General workflow for amino acid synthesis from this compound.

Experimental Protocols

The following section provides detailed protocols for the synthesis of specific amino acids from this compound. For many of these syntheses, the more stable p-toluenesulfonate salt of this compound (AMN-TsOH) is used.

Protocol 1: Synthesis of Phenylalanine

This protocol describes the synthesis of phenylalanine via the benzylation of this compound p-toluenesulfonate, followed by hydrolysis.[4][5]

Step 1: Synthesis of 2-Amino-2-benzylmalononitrile

Caption: Workflow for the synthesis of 2-Amino-2-benzylmalononitrile.

Materials:

-

This compound p-toluenesulfonate

-

Benzyl bromide

-

Triethylamine

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound p-toluenesulfonate in anhydrous THF, add benzyl bromide.

-

Cool the mixture in an ice bath and add triethylamine dropwise.

-

Allow the reaction to warm to room temperature and stir for the specified time (see table below), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-amino-2-benzylmalononitrile.

Step 2: Hydrolysis to Phenylalanine

Procedure:

-

Reflux the purified 2-amino-2-benzylmalononitrile in concentrated hydrochloric acid.

-

After cooling, the resulting solution is concentrated to dryness.

-

The residue is then taken up in water and the pH is adjusted to the isoelectric point of phenylalanine (around pH 6) to precipitate the amino acid.

-

The solid is collected by filtration, washed with cold water and ethanol, and dried to afford phenylalanine.

Protocol 2: Synthesis of Glutamic Acid

This protocol outlines the synthesis of glutamic acid through the reaction of this compound with acrylonitrile, followed by hydrolysis.[6]

Procedure:

-

This compound is reacted with acrylonitrile under mild conditions of temperature and pH.[6]

-

The resulting intermediate is then subjected to acid hydrolysis to yield D,L-glutamic acid.[6]

Protocol 3: Synthesis of β-Hydroxyaspartic Acid

This protocol describes the formation of β-hydroxyaspartic acid from this compound and an appropriate aldehyde.[6][8]

Procedure:

-

This compound reacts with an aldehyde (e.g., glyoxylic acid) under mild temperature and pH conditions.

-

Subsequent acid hydrolysis of the intermediate yields D,L-erythro- and D,L-threo-β-hydroxyaspartic acids.[6]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various amino acids from this compound.

| Amino Acid | Electrophile | Base/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Phenylalanine | Benzyl bromide | Triethylamine | THF | 2 h | Room Temp. | 85 | [4] |

| Glutamic Acid | Acrylonitrile | Not specified | Aqueous | Not specified | Mild | Not specified | [6] |

| β-Hydroxyaspartic Acid | Aldehyde | Not specified | Aqueous | Not specified | Mild | Not specified | [6] |

| Threonine | Acetaldehyde | Not specified | Aqueous | Not specified | Mild | Not specified | [6] |

Signaling Pathways and Logical Relationships

The Strecker synthesis provides a classic example of a multi-component reaction leading to the formation of α-aminonitriles, which are direct precursors to amino acids. The reaction proceeds through the formation of an imine intermediate.

Caption: Simplified reaction pathway of the Strecker synthesis.

Conclusion